molecular formula C20H30O3 B2916112 Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate CAS No. 67589-53-1

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate

Cat. No.: B2916112
CAS No.: 67589-53-1
M. Wt: 318.457
InChI Key: AYWFHDWHQHJJTK-QAQDUYKDSA-N
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Description

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C20H30O3. It is known for its unique structural properties, which include a phenyl ring substituted with a pentyloxy group and a cyclohexane ring substituted with an ethyl group and a carboxylate ester. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-(butyloxy)phenyl 4-ethylcyclohexanecarboxylate
  • Trans-4-(hexyloxy)phenyl 4-ethylcyclohexanecarboxylate
  • Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylate

Uniqueness

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with promising biological activities that have garnered attention in scientific research. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. Key reagents used in this process include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is generally conducted under anhydrous conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various physiological effects. The compound has been investigated for its potential influence on:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, potentially influencing neurotransmitter systems or inflammatory responses.

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions due to its biological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest it may exhibit anti-inflammatory activity, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
  • Neuropharmacology : The compound's interaction with serotonin receptors positions it as a potential lead in developing antidepressants or other neuroactive drugs .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Trans-4-(butyloxy)phenyl 4-ethylcyclohexanecarboxylateShorter alkoxy chainModerate anti-inflammatory properties
Trans-4-(hexyloxy)phenyl 4-ethylcyclohexanecarboxylateLonger alkoxy chainEnhanced lipophilicity, potential for CNS activity
Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylateMethyl substitution on cyclohexaneVaried interaction profiles with receptors

This compound stands out due to its specific substitution pattern, which may lead to distinct pharmacological profiles compared to its analogs .

Case Studies and Research Findings

  • Inflammatory Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines, indicating a potential mechanism for therapeutic action against inflammatory diseases .
  • Neurotransmitter Interaction : Studies have shown that related compounds can selectively inhibit serotonin reuptake, suggesting that this compound may also possess similar properties, warranting further investigation into its use as an antidepressant .
  • Cell Culture Experiments : In vitro studies have indicated that the compound can modulate cell signaling pathways associated with inflammation and cell proliferation, providing a basis for its potential use in cancer therapeutics.

Properties

CAS No.

67589-53-1

Molecular Formula

C20H30O3

Molecular Weight

318.457

IUPAC Name

(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate

InChI

InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3

InChI Key

AYWFHDWHQHJJTK-QAQDUYKDSA-N

SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC

solubility

not available

Origin of Product

United States

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